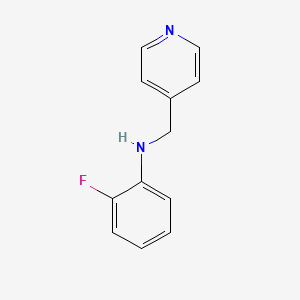

2-fluoro-N-(pyridin-4-ylmethyl)aniline

Description

Properties

Molecular Formula |

C12H11FN2 |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

2-fluoro-N-(pyridin-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H11FN2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |

InChI Key |

ZBTNXAHRGOSDFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=NC=C2)F |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 2 Fluoro N Pyridin 4 Ylmethyl Aniline

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide profound insights into the molecular and electronic properties of 2-fluoro-N-(pyridin-4-ylmethyl)aniline. These computational methods allow for a detailed analysis of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com By employing functionals like B3LYP with a basis set such as 6-31G**, the optimized geometry of 2-fluoro-N-(pyridin-4-ylmethyl)aniline can be determined. researchgate.net These calculations provide the most stable arrangement of atoms in the molecule by minimizing the total energy.

The geometry of 2-fluoro-N-(pyridin-4-ylmethyl)aniline is characterized by the spatial arrangement of its constituent aniline (B41778) and pyridine (B92270) rings, linked by a methylene (B1212753) bridge. DFT calculations can predict key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the planarity of the aromatic rings and the orientation of the amino group relative to the fluorinated benzene (B151609) ring are crucial aspects of its structure. The stability of the molecule can be inferred from its total energy calculated at the optimized geometry.

Table 1: Representative Theoretical Bond Lengths and Angles for 2-Fluoro-N-(pyridin-4-ylmethyl)aniline

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-F | 1.35 |

| C-N (aniline) | 1.40 |

| N-C (methylene) | 1.45 |

| C-C (aromatic) | 1.39 |

| **Bond Angles (°) ** | |

| C-N-C | 120 |

| F-C-C | 118 |

| N-C-C (methylene) | 110 |

Note: These are representative values based on DFT calculations for similar aniline and pyridine derivatives and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For 2-fluoro-N-(pyridin-4-ylmethyl)aniline, the HOMO is expected to be predominantly localized on the electron-rich 2-fluoroaniline (B146934) moiety, particularly on the nitrogen atom and the aromatic ring. This indicates that this part of the molecule is the primary site for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient pyridine ring, making it the probable site for nucleophilic attack. researchgate.net The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, can further illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Table 2: Representative FMO Energies for 2-Fluoro-N-(pyridin-4-ylmethyl)aniline

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These are hypothetical values based on typical ranges for similar organic molecules and serve for illustrative purposes.

The flexibility of the methylene bridge in 2-fluoro-N-(pyridin-4-ylmethyl)aniline allows for different spatial orientations of the aniline and pyridine rings relative to each other. This results in various conformers with different energies. Computational methods can be used to explore the conformational landscape by systematically rotating the single bonds and calculating the energy of each resulting conformation. colostate.edu

A potential energy surface scan can identify the stable conformers (local minima) and the transition states connecting them. researchgate.net The most stable conformer will correspond to the global minimum on the potential energy surface. The relative energies of different conformers are important for understanding the molecule's behavior in different environments and its potential to interact with other molecules. For N-benzylaniline, a related compound, studies have identified anti and gauche conformers based on the torsion angle of the amine group. colostate.edu A similar analysis for 2-fluoro-N-(pyridin-4-ylmethyl)aniline would likely reveal preferred orientations that minimize steric hindrance and optimize electronic interactions.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules of 2-fluoro-N-(pyridin-4-ylmethyl)aniline interact with each other in the solid state or in solution determines its macroscopic properties. These intermolecular interactions are primarily non-covalent in nature.

Hydrogen bonds are crucial in determining the structure and stability of molecular assemblies. jchemrev.com In addition to conventional hydrogen bonds, weaker interactions also play a significant role. In the case of 2-fluoro-N-(pyridin-4-ylmethyl)aniline, several types of weak hydrogen bonds are possible.

The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor in C–H···F interactions. jchemrev.com The hydrogen atoms on the aromatic rings and the methylene bridge can act as donors. Similarly, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming N–H···N interactions with the amino group of a neighboring molecule. nih.govresearchgate.net Computational studies can predict the geometries and energies of these weak hydrogen bonds, helping to elucidate their role in the supramolecular structure. cdnsciencepub.com

The aromatic rings of 2-fluoro-N-(pyridin-4-ylmethyl)aniline can engage in π-stacking interactions, which are non-covalent interactions between the electron clouds of aromatic systems. researchgate.net These interactions can be parallel-displaced or T-shaped, and their strength depends on the relative orientation and distance between the rings. researchgate.netnih.gov DFT calculations can be used to explore the potential energy surface of a dimer of the molecule to identify the most stable stacking configurations. rsc.orgikm.org.my

Computational Prediction of Crystal Packing Motifs

A thorough search of existing research reveals a lack of specific studies on the computational prediction of crystal packing motifs for 2-fluoro-N-(pyridin-4-ylmethyl)aniline. While general methodologies for crystal structure prediction are well-established, their application to this specific compound has not been detailed in available reports. Such studies would typically involve assessing intermolecular interactions, such as hydrogen bonding and π-stacking, to predict the most stable crystalline arrangements. The interplay between the fluorine substituent, the aniline, and the pyridine moieties would be expected to significantly influence these packing motifs.

Mechanistic Elucidation Through Computational Modeling

Detailed computational modeling to elucidate the reaction mechanisms involving 2-fluoro-N-(pyridin-4-ylmethyl)aniline is not prominently featured in the current body of scientific literature. This includes a lack of specific data on transition state characterization, regioselectivity, stereoselectivity, and the influence of solvent effects.

There is a notable absence of published research detailing the transition state characterization for key reactions involving 2-fluoro-N-(pyridin-4-ylmethyl)aniline. Computational studies in this area would be instrumental in understanding reaction kinetics and pathways, but such specific analyses for this compound are not currently available.

Similarly, computational models to rationalize the regioselectivity and stereoselectivity of reactions involving 2-fluoro-N-(pyridin-4-ylmethyl)aniline have not been a focus of published research. Theoretical calculations could provide valuable insights into how the electronic and steric properties of the molecule direct the outcomes of chemical transformations.

While the influence of solvent on molecular interactions is a fundamental concept in chemistry, specific computational investigations into the solvent effects and the influence of water networks on the molecular interactions of 2-fluoro-N-(pyridin-4-ylmethyl)aniline are not found in the available literature. Such studies would be crucial for understanding its behavior in solution and for predicting its reactivity in different environments.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro N Pyridin 4 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

1H and 13C NMR Chemical Shift and Coupling Constant Analysis

1H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 2-fluoro-N-(pyridin-4-ylmethyl)aniline molecule. The chemical shifts (δ) would indicate the electronic environment of each proton. For instance, protons on the pyridine (B92270) and aniline (B41778) rings would resonate in the aromatic region, while the methylene (B1212753) (-CH2-) protons would appear at a different characteristic shift. Spin-spin coupling between adjacent protons would result in signal splitting, and the coupling constants (J) would provide valuable information about the connectivity of the atoms.

13C NMR spectroscopy would complement the 1H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbon signals would be indicative of their hybridization and the nature of the atoms attached to them.

A comprehensive analysis of both 1H and 13C NMR spectra would be essential for the initial structural assignment.

Interactive Data Table: Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-2, H-6 | Data not available |

| Pyridine H-3, H-5 | Data not available |

| Methylene (-CH2-) | Data not available |

| Aniline N-H | Data not available |

| Aniline Ring Protons | Data not available |

Interactive Data Table: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2, C-6 | Data not available |

| Pyridine C-3, C-5 | Data not available |

| Pyridine C-4 | Data not available |

| Methylene (-CH2-) | Data not available |

| Aniline C-1 (C-NH) | Data not available |

| Aniline C-2 (C-F) | Data not available |

| Aniline Ring Carbons | Data not available |

19F NMR Spectroscopy for Fluorine Environment and Interactions

19F NMR spectroscopy is a highly sensitive technique specifically used to study fluorine-containing compounds. nih.govnih.gov For 2-fluoro-N-(pyridin-4-ylmethyl)aniline, this technique would provide a single resonance, confirming the presence of one fluorine atom. The chemical shift of the 19F signal would be highly sensitive to the electronic environment of the fluorine atom on the aniline ring. Furthermore, coupling between the fluorine atom and adjacent protons (nJHF) would provide additional structural information.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) would be used to identify proton-proton (1H-1H) coupling networks within the molecule, helping to piece together the spin systems of the pyridine and aniline rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to (1H-13C). sdsu.edu This would be crucial for assigning the carbon signals in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically 2-3 bonds). youtube.comsdsu.edu This technique is invaluable for connecting different fragments of the molecule, for instance, linking the methylene bridge to both the pyridine and the fluoroaniline (B8554772) rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

For 2-fluoro-N-(pyridin-4-ylmethyl)aniline, IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amine.

C-H stretching of the aromatic rings and the methylene group.

C=C and C=N stretching vibrations within the aromatic rings.

C-N stretching of the amine linkage.

C-F stretching of the fluoroaniline moiety.

A comparative analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm-1) |

| N-H Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| C=C/C=N Aromatic Stretch | Data not available |

| C-N Stretch | Data not available |

| C-F Stretch | Data not available |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern.

For 2-fluoro-N-(pyridin-4-ylmethyl)aniline, the mass spectrum would show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+, which would confirm the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, would provide further structural information. Common fragmentation pathways could involve the cleavage of the C-N bond between the methylene group and the aniline nitrogen, leading to the formation of pyridin-4-ylmethyl and 2-fluoroanilino fragments. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed experimental data on bond lengths, bond angles, and dihedral angles are not available.

Supramolecular Architectures and Intermolecular Contacts in Crystalline Forms

A description of the supramolecular architecture and specific intermolecular contacts cannot be provided without experimental crystallographic data.

Chemical Reactivity and Mechanistic Aspects of 2 Fluoro N Pyridin 4 Ylmethyl Aniline

Reactivity of the Aniline (B41778) Nitrogen Center

The lone pair of electrons on the secondary aniline nitrogen atom makes it a primary center for nucleophilic and basic reactions. Its reactivity is modulated by the electronic effects of both the 2-fluorophenyl ring and the pyridin-4-ylmethyl group.

The nitrogen atom in 2-fluoro-N-(pyridin-4-ylmethyl)aniline, being a secondary amine, readily participates in reactions with electrophiles. Due to the presence of a lone pair of electrons, it acts as a Lewis base and a nucleophile. byjus.com

Nucleophilic Reactions: While the nitrogen itself is nucleophilic, it can be rendered even more so by deprotonation with a strong base to form an amide anion. This anion is a potent nucleophile. N-functionalized N-aminopyridinium reagents can undergo nucleophilic substitution reactions such as N-sulfonylation and -acylation. nih.gov

The nucleophilicity of the aniline nitrogen is central to the synthesis of numerous derivatives.

Amides: The reaction of 2-fluoro-N-(pyridin-4-ylmethyl)aniline with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields the corresponding N-substituted amides. nih.govsphinxsai.com This transformation is a robust and widely used method for forming C-N bonds. The reaction typically proceeds via nucleophilic acyl substitution.

Ureas: Urea (B33335) derivatives can be synthesized from the aniline nitrogen. A common method involves reaction with an isocyanate, which undergoes nucleophilic attack by the amine to form the urea linkage. mdpi.com Alternatively, phosgene (B1210022) or phosgene equivalents like N,N'-Carbonyldiimidazole (CDI) can be used to react with the amine, forming an intermediate that is subsequently treated with another amine to produce unsymmetrical ureas. nih.govgoogle.com

Other Derivatives: The reactivity of the nitrogen center extends to the formation of other important functional groups. For instance, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. Reaction with chloroformates provides carbamates. google.com

| Derivative Type | Reactant | General Reaction Conditions | Product Functional Group |

|---|---|---|---|

| Amide | Carboxylic Acid Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Triethylamine), Aprotic Solvent | -N(CO-R)- |

| Urea | Isocyanate (R-NCO) | Aprotic Solvent (e.g., THF, CH2Cl2) | -N(CO-NHR)- |

| Sulfonamide | Sulfonyl Chloride (R-SO2Cl) | Base (e.g., Pyridine) | -N(SO2-R)- |

| Carbamate | Chloroformate (R-OCOCl) | Base (e.g., Triethylamine), 0 °C to RT | -N(CO-OR)- |

Reactivity of the Fluorinated Aromatic Ring

The 2-fluorophenyl group's reactivity is governed by the competing electronic effects of the fluorine atom and the secondary amine substituent.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). numberanalytics.comresearchgate.net This combination makes fluorine a deactivating substituent for electrophilic aromatic substitution (EAS), yet it directs incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com

Direct functionalization of C–H bonds is a powerful tool in modern organic synthesis. mdpi.com For 2-fluoro-N-(pyridin-4-ylmethyl)aniline, several positions are potential targets for such strategies.

Amine-Directed C–H Activation: The secondary amine can serve as a directing group in transition metal-catalyzed C–H activation. nih.gov This typically favors functionalization at the ortho position. After N-H deprotonation, the resulting amide can chelate to a metal center, directing activation specifically to the C3 position of the fluorinated ring.

Fluorine-Related Activation: While the C–F bond is very strong, its activation provides a route to functionalization. mdpi.com For ortho-fluoroanilines, transition metal-free nucleophilic activation has been reported. mdpi.com

Pyridine Ring C–H Activation: The C–H bonds on the pyridine ring, particularly those at the C2 and C6 positions, are susceptible to activation and functionalization, often through metal-catalyzed processes.

| Ring | Position | Directing Group/Influence | Potential Strategy |

|---|---|---|---|

| Fluorinated Phenyl | C3 (ortho to -NH) | Secondary Amine (-NH) | Transition Metal-Catalyzed C–H Activation |

| Fluorinated Phenyl | C5 (para to -NH) | Secondary Amine (-NH) | Electrophilic Aromatic Substitution |

| Pyridine | C2', C6' (ortho to N) | Pyridine Nitrogen | Transition Metal-Catalyzed C–H Activation |

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates an organolithium reagent, facilitating deprotonation at an adjacent position. semanticscholar.orgksu.edu.sa

For 2-fluoro-N-(pyridin-4-ylmethyl)aniline, the secondary amine is a potent DMG. The typical procedure involves initial deprotonation of the N-H proton with an alkyllithium base (e.g., n-butyllithium) to form a lithium amide. This lithium amide is an excellent DMG, strongly directing a second equivalent of the base to deprotonate the ortho C–H bond at the C3 position. uwindsor.ca The fluorine atom itself is considered a moderate DMG, which would also favor lithiation at the C3 position. semanticscholar.org The synergy of these two groups makes the C3 position highly susceptible to directed lithiation.

Once the aryllithium species is formed at C3, it can be "quenched" by reacting it with a wide variety of electrophiles to introduce new substituents with high regiocontrol. researchgate.net

| Electrophile (E+) | Reagent Example | Product at C3 Position |

|---|---|---|

| Carbonyl Compound | Acetone ((CH3)2CO) | Tertiary Alcohol (-C(OH)(CH3)2) |

| Carbon Dioxide | CO2 (gas or solid) | Carboxylic Acid (-COOH) |

| Alkyl Halide | Methyl Iodide (CH3I) | Methyl Group (-CH3) |

| Silyl Halide | Trimethylsilyl Chloride ((CH3)3SiCl) | Silyl Group (-Si(CH3)3) |

Reactivity of the Pyridine Heterocycle

The pyridine ring within the 2-fluoro-N-(pyridin-4-ylmethyl)aniline molecule is a key determinant of its chemical behavior. As a six-membered aromatic heterocycle containing a nitrogen atom, its reactivity is distinct from that of benzene (B151609). The nitrogen atom is more electronegative than carbon, which leads to an inductive withdrawal of electron density from the ring's carbon atoms. gcwgandhinagar.com This electronic characteristic makes the pyridine ring less nucleophilic than benzene and, consequently, less reactive towards electrophilic aromatic substitution. gcwgandhinagar.comuoanbar.edu.iq

Electrophilic Reactions: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Electrophilic substitution reactions, such as nitration and halogenation, typically require harsh conditions to proceed. uoanbar.edu.iq The nitrogen atom itself, possessing a lone pair of electrons in an sp2 hybrid orbital, is the most likely site for electrophilic attack. gcwgandhinagar.comyoutube.com This can lead to the formation of a pyridinium (B92312) cation, which further deactivates the ring towards electrophilic substitution on the carbon atoms. gcwgandhinagar.com If electrophilic substitution on the ring does occur, it is most likely to happen at the 3-position (meta to the nitrogen), as the intermediates for attack at the 2- and 4-positions are significantly destabilized. quora.com To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to a pyridine-N-oxide. This transformation increases the electron density in the ring, facilitating substitution. gcwgandhinagar.com

Nucleophilic Reactions: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqquora.com These positions are electronically analogous to the carbonyl carbon in terms of reactivity towards nucleophiles. The stability of the intermediate anions (Meisenheimer complexes) formed during nucleophilic aromatic substitution (SNAr) is greater when the attack occurs at the 2- or 4-position, as the negative charge can be delocalized onto the electronegative nitrogen atom. quora.com Reactions with strong nucleophiles like organometallic reagents or sodium amide can lead to the substitution of a hydride ion or other leaving groups at these positions. youtube.com

The lone pair of electrons on the nitrogen atom of the pyridine ring allows 2-fluoro-N-(pyridin-4-ylmethyl)aniline to function as a ligand in coordination chemistry. youtube.comjscimedcentral.com As a Lewis base, the pyridine moiety can coordinate to a variety of metal centers, forming stable metal complexes. jscimedcentral.com Pyridine and its derivatives are widely used as ligands in the synthesis of coordination compounds with transition metals such as nickel(II), copper(I), and silver(I). jscimedcentral.com

The coordination can occur in a monodentate fashion through the pyridine nitrogen. jscimedcentral.com The specific geometry of the resulting complex depends on the metal ion, its oxidation state, and the other ligands present. For instance, Ag(I) complexes with two pyridine ligands often exhibit a linear geometry, while Ni(II) can form four-coordinate square planar complexes. jscimedcentral.com The aniline portion of the molecule can also play a role in coordination, potentially leading to bidentate or bridging ligation modes, although this is less common for the pyridine nitrogen itself. The formation of such metal complexes can influence the reactivity of the molecule and is a key aspect of its application in catalysis and materials science. mdpi.com

Advanced Functionalization Reactions

Halogenation: The halogenation of the aniline ring in 2-fluoro-N-(pyridin-4-ylmethyl)aniline is a significant functionalization reaction. Direct halogenation of anilines can be challenging due to the high reactivity of the amino group, which can lead to multiple substitutions and side reactions. nih.gov However, regioselective methods have been developed. For example, the use of copper(II) halides, such as CuCl₂ or CuBr₂, in ionic liquids can achieve para-selective chlorination or bromination of unprotected anilines under mild conditions. beilstein-journals.org An improved method for the bromination of 2-fluoroaniline (B146934) has been reported to give high yields of 4-bromo-2-fluoroaniline, a key intermediate for further reactions. google.com Another approach involves the conversion of anilines to N,N-dialkylaniline N-oxides, which can then be treated with thionyl halides to achieve selective ortho-chlorination or para-bromination. nih.gov

Trifluoromethylation: The introduction of a trifluoromethyl group (-CF₃) onto the aromatic rings of molecules like 2-fluoro-N-(pyridin-4-ylmethyl)aniline is of great interest in medicinal chemistry due to the unique properties this group imparts. 2-Fluoro-4-(trifluoromethyl)aniline (B1271942) is a known compound and serves as a valuable building block. ossila.comsigmaaldrich.com The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring makes it a precursor for various heterocyclic compounds. ossila.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize aryl and heteroaryl systems.

Suzuki-Miyaura Coupling: This reaction is extensively used to form C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide. nih.gov For a molecule like 2-fluoro-N-(pyridin-4-ylmethyl)aniline, if it were halogenated on either the aniline or pyridine ring, it could participate in Suzuki-Miyaura coupling. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can undergo Suzuki coupling with various arylboronic acids to produce novel pyridine derivatives. researchgate.netmdpi.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base in a suitable solvent system. nih.govmdpi.com Pyridine-2-sulfinates have also been developed as effective coupling partners in Suzuki-Miyaura reactions, serving as alternatives to the often unstable pyridine-2-boronic acids. tcichemicals.com

Other Cross-Coupling Reactions: The C-F bond, while strong, can also be activated for cross-coupling reactions, particularly in polyfluorinated systems. bohrium.com Nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated to proceed via C-F bond activation. beilstein-journals.org Palladium-catalyzed C-N cross-coupling reactions are also relevant for synthesizing derivatives of fluorinated anilines. nih.gov The presence of the pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating the formation of stable complexes with transition metals and enabling various cyclization and functionalization reactions. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Precursor in Multi-Step Organic Syntheses

Aniline (B41778) and its derivatives are fundamental raw materials in industrial chemistry, serving as precursors for a wide array of products. researchgate.netechemi.com The presence of a fluorine atom, as seen in 2-fluoro-N-(pyridin-4-ylmethyl)aniline, can significantly influence the reactivity and properties of resulting molecules. Fluorinated anilines are recognized as important intermediates in the synthesis of complex chemical structures. google.com

The pyridine (B92270) scaffold is another crucial component, ubiquitous in medicinal and materials chemistry due to its unique chemical properties. nih.govresearchgate.net The combination of these two key moieties in one molecule makes 2-fluoro-N-(pyridin-4-ylmethyl)aniline a potent precursor for creating more elaborate molecules. For instance, the secondary amine can undergo reactions like acylation or alkylation, while the aromatic rings can be subjected to further functionalization, enabling the construction of complex molecular architectures. slideshare.net

Development of Novel Catalytic Systems or Ligands

The molecular structure of 2-fluoro-N-(pyridin-4-ylmethyl)aniline is well-suited for acting as a ligand in coordination chemistry. The nitrogen atoms of the pyridine ring and the secondary amine can act as a bidentate 'pincer' to chelate with metal ions. Such N,N'-bidentate ligands are instrumental in forming stable transition metal complexes.

Research on analogous N-(pyridin-2-ylmethyl)aniline derivatives has demonstrated their ability to form complexes with metals like palladium, iridium, and rhodium. researchgate.netresearchgate.netwhiterose.ac.uk These complexes have shown significant catalytic activity in various reactions, including the polymerization of methyl methacrylate and transfer hydrogenation reactions. researchgate.netresearchgate.net For example, Palladium(II) complexes featuring N-methyl-N-(pyridin-2-ylmethyl)aniline ligands have been successfully used as catalysts for MMA polymerization. researchgate.net Similarly, iridium complexes with (pyridinylmethyl)amine ligands have been investigated for transfer hydrogenation. researchgate.net The electronic properties of the aniline ring, modified by the fluorine substituent in 2-fluoro-N-(pyridin-4-ylmethyl)aniline, could further tune the catalytic activity of its corresponding metal complexes. whiterose.ac.uk

Table 1: Examples of Catalytic Applications of Related N-(Pyridinylmethyl)aniline Metal Complexes

| Ligand Structure | Metal Center | Catalytic Application | Reference |

| N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives | Palladium(II) | Methyl Methacrylate Polymerization | researchgate.net |

| 4-methoxy-N-(pyridin-2-ylmethyl)aniline | Palladium(II) | Methyl Methacrylate Polymerization | researchgate.net |

| (pyridinylmethyl)sulfonamide derivatives | Iridium(III) | Transfer Hydrogenation of Imines | whiterose.ac.uk |

Integration into Polymeric Architectures and Functional Materials

The fields of polymer chemistry and materials science can leverage 2-fluoro-N-(pyridin-4-ylmethyl)aniline in several ways. Aniline and its derivatives are precursors to conducting polymers like polyaniline. researchgate.netrsc.org The incorporation of fluorine into the polymer backbone, through the use of monomers like fluoroaniline (B8554772), can alter the material's properties. Copolymers of aniline and 3-fluoroaniline, for instance, exhibit enhanced solubility and thermal stability compared to unsubstituted polyaniline. tandfonline.comresearchgate.net While the electrical conductivity may decrease with higher fluorine content, the improved processability is a significant advantage for technological applications. tandfonline.comresearchgate.net

Furthermore, the ligand properties of 2-fluoro-N-(pyridin-4-ylmethyl)aniline allow for its use in constructing coordination polymers and metal-organic frameworks (MOFs). Related multidentate pyridine-aniline ligands have been shown to form a variety of structures, from discrete complexes to 1D coordination polymers, with interesting topologies. These materials can possess functionalities such as photoluminescence or porosity, making them suitable for applications in sensors or storage.

Design of Molecular Scaffolds for Chemical Research (excluding biological applications)

A molecular scaffold is a core structure from which a library of diverse compounds can be synthesized. The 2-fluoro-N-(pyridin-4-ylmethyl)aniline molecule serves as an excellent scaffold for chemical exploration. The pyridine ring is a well-established privileged scaffold in chemistry, valued for its wide-ranging applications. nih.govresearchgate.net

The combination of the pyridine ring with the 2-fluoroaniline (B146934) group offers multiple points for diversification. Chemists can modify the pyridine ring, the aniline ring, or the linking amine to create a vast array of new molecules. For example, the 2,6-bis(2-anilinoethynyl)pyridine scaffold has been used to develop a series of compounds for anion sensing, demonstrating how functionalization of a core pyridine-aniline structure can lead to materials with specific properties. nih.gov This modularity allows for the systematic tuning of electronic and steric properties, facilitating the exploration of structure-property relationships in various areas of chemical research.

Q & A

Q. Methodological Considerations :

- Solvent choice (DMF enhances reactivity but requires careful removal).

- Temperature control to minimize side reactions (e.g., over-alkylation).

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine-induced deshielding of aromatic protons and pyridylmethyl connectivity .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.090) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly to analyze fluorine’s impact on molecular packing .

Advanced Research Question

- 3D-QSAR : Maps electrostatic/hydrophobic fields to predict binding affinity to kinase targets (e.g., KDR/VEGFR2). Substituent modifications at the pyridylmethyl or fluorine positions enhance inhibitory potency .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., hydrogen bonding with Asp1046 in KDR) to prioritize derivatives .

- ADMET Prediction : Computational tools (e.g., SwissADME) assess logP, solubility, and CYP450 inhibition to guide lead optimization .

Q. Methodological Workflow :

Generate derivative library via in silico fragment replacement.

Validate top candidates using protein-ligand interaction fingerprints (PLIF).

How does the fluorine atom influence the compound’s electronic properties and biological activity?

Advanced Research Question

- Electronic Effects : Fluorine’s electronegativity increases aromatic ring electron deficiency, enhancing π-π stacking with kinase active sites (e.g., ATP-binding pockets) .

- Pharmacokinetics : Fluorine improves metabolic stability by reducing CYP450-mediated oxidation .

- Comparative Analysis : Replace fluorine with Cl/CH₃ to study steric vs. electronic contributions (e.g., Cl reduces solubility but increases binding affinity) .

Q. Experimental Design :

- Synthesize analogs (e.g., 2-Cl, 2-CH₃ derivatives).

- Compare IC₅₀ values in enzymatic assays and logD values.

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Contradictions may arise from variations in assay conditions or target selectivity.

- Orthogonal Assays : Validate anticancer activity using both cell-based (e.g., MTT assay) and target-specific (e.g., kinase inhibition) methods .

- Dose-Response Analysis : Ensure consistent IC₅₀ measurements (e.g., 5–20 µM range for KDR inhibition) .

- Control Experiments : Test against off-target kinases (e.g., EGFR, PDGFR) to confirm selectivity .

Case Study :

A 2025 study reported conflicting IC₅₀ values (8 µM vs. 25 µM) for KDR inhibition. Re-evaluation under standardized ATP concentrations (1 mM) resolved the discrepancy .

What strategies are effective for structure-activity relationship (SAR) analysis of pyridin-4-ylmethyl derivatives?

Advanced Research Question

- Positional Isomerism : Compare pyridin-4-ylmethyl vs. pyridin-3-ylmethyl analogs to assess steric effects .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) to the aniline ring to modulate π-stacking .

- Bioisosteric Replacement : Replace pyridine with thiazole (e.g., 2-thiazolylmethyl) to evaluate heterocycle flexibility .

Advanced Research Question

- Crystallization Issues : Fluorine’s small size and high electronegativity disrupt packing symmetry.

- Solutions :

- SHELX Refinement : Apply TWIN/BASF commands to model disorder in the pyridylmethyl group .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Advanced Research Question

- Polarity Effects : DMSO enhances solubility but may induce aggregation at >1% concentration .

- pH Sensitivity : Protonation of the pyridine nitrogen (pKa ~4.5) alters membrane permeability. Use buffered media (pH 7.4) for cell-based assays .

- Degradation Pathways : Monitor via HPLC for hydrolytic cleavage of the C-N bond under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.